molecular formula C12H17NO2 B171832 Ethyl 2-[4-(dimethylamino)phenyl]acetate CAS No. 17078-29-4

Ethyl 2-[4-(dimethylamino)phenyl]acetate

Cat. No. B171832
CAS RN: 17078-29-4
M. Wt: 207.27 g/mol
InChI Key: AYHIIZSBWKSPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-(dimethylamino)phenyl]acetate, also known as DMAA or geranamine, is a synthetic compound that has gained popularity in the scientific research community due to its potential applications in various fields. This molecule is a derivative of geranium oil and has been used as a dietary supplement and as a performance-enhancing drug. However,

Mechanism of Action

The exact mechanism of action of Ethyl 2-[4-(dimethylamino)phenyl]acetate is not fully understood, but it is believed to work by increasing the release of norepinephrine and dopamine in the brain, leading to increased energy and focus. Additionally, Ethyl 2-[4-(dimethylamino)phenyl]acetate has been shown to have a similar structure to amphetamines, which may contribute to its stimulant effects.
Biochemical and Physiological Effects:
Ethyl 2-[4-(dimethylamino)phenyl]acetate has been shown to have a number of biochemical and physiological effects in the body. These include increased heart rate, blood pressure, and respiration, as well as increased energy and focus. Additionally, Ethyl 2-[4-(dimethylamino)phenyl]acetate has been shown to have an effect on the metabolism of glucose and fatty acids, leading to increased energy production.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 2-[4-(dimethylamino)phenyl]acetate in lab experiments is its relatively simple synthesis method and its low cost. Additionally, Ethyl 2-[4-(dimethylamino)phenyl]acetate has been shown to have a number of potential applications in various fields of research, making it a versatile compound. However, there are also limitations to using Ethyl 2-[4-(dimethylamino)phenyl]acetate in lab experiments, including its potential for abuse and its potential side effects on the body.

Future Directions

There are a number of potential future directions for research involving Ethyl 2-[4-(dimethylamino)phenyl]acetate. One area of interest is in the development of new drugs based on the structure of Ethyl 2-[4-(dimethylamino)phenyl]acetate, which may have potential applications in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 2-[4-(dimethylamino)phenyl]acetate and its potential side effects on the body. Finally, there is a need for further research into the potential applications of Ethyl 2-[4-(dimethylamino)phenyl]acetate in various fields of scientific research.

Synthesis Methods

The synthesis of Ethyl 2-[4-(dimethylamino)phenyl]acetate involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl acetate in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization to obtain pure Ethyl 2-[4-(dimethylamino)phenyl]acetate. This method of synthesis is relatively simple and efficient, making it a popular choice for researchers.

Scientific Research Applications

Ethyl 2-[4-(dimethylamino)phenyl]acetate has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of pharmacology, where Ethyl 2-[4-(dimethylamino)phenyl]acetate has been shown to have potential as a bronchodilator and as a stimulant for the central nervous system. Additionally, Ethyl 2-[4-(dimethylamino)phenyl]acetate has been studied for its potential applications in the field of biochemistry, where it has been shown to have antimicrobial properties and to inhibit the growth of cancer cells.

properties

IUPAC Name

ethyl 2-[4-(dimethylamino)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)9-10-5-7-11(8-6-10)13(2)3/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHIIZSBWKSPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[4-(dimethylamino)phenyl]acetate

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